molecular formula C7H10Cl2O4 B156015 1,1-Diacetoxy-2,3-dichloropropane CAS No. 10140-75-7

1,1-Diacetoxy-2,3-dichloropropane

Cat. No. B156015
CAS RN: 10140-75-7
M. Wt: 229.05 g/mol
InChI Key: MYDZFJITMAYGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diacetoxy-2,3-dichloropropane, commonly known as DADP, is a chemical compound that has been widely used in scientific research for many years. DADP is a derivative of glycerol, and it is a colorless liquid that has a strong odor. This compound has been used in many different areas of research, including biochemistry, pharmacology, and toxicology.

Mechanism Of Action

DADP works by forming covalent bonds between biological molecules. The reaction between DADP and a biological molecule is irreversible, leading to the formation of a stable complex. This cross-linking effect can alter the function of the biological molecule, making it an essential tool in studying the structure and function of proteins.

Biochemical And Physiological Effects

DADP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that DADP can inhibit the activity of enzymes and other proteins by cross-linking them. DADP has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using DADP in lab experiments is its ability to cross-link biological molecules irreversibly. This property makes it an essential tool in studying the structure and function of proteins. However, the use of DADP also has some limitations. DADP can be toxic to cells at high concentrations, and its cross-linking effect can alter the function of the biological molecule being studied.

Future Directions

The use of DADP in scientific research is still evolving, and there are many potential future directions for its use. One potential area of research is the use of DADP as a therapeutic agent for cancer treatment. Another potential area of research is the use of DADP in the development of new drugs that target specific proteins or enzymes. Additionally, the use of DADP in the study of protein-protein interactions is an area of research that is still in its infancy.
Conclusion
In conclusion, DADP is a chemical compound that has been widely used in scientific research for many years. Its ability to cross-link biological molecules irreversibly makes it an essential tool in studying the structure and function of proteins. While the use of DADP has some limitations, its potential applications in cancer treatment and drug development make it a promising area of research for the future.

Synthesis Methods

DADP is synthesized by reacting glycerol with acetic anhydride and thionyl chloride. The reaction takes place under anhydrous conditions and produces DADP as a colorless liquid. The purity of the synthesized DADP can be improved by further purification techniques such as fractional distillation.

Scientific Research Applications

DADP has been widely used in scientific research for many years due to its unique properties. One of the primary uses of DADP is as a cross-linking agent. DADP can cross-link proteins, DNA, and other biological molecules, making it an essential tool in biochemistry research. DADP has also been used to study the structure and function of enzymes and other proteins.

properties

CAS RN

10140-75-7

Product Name

1,1-Diacetoxy-2,3-dichloropropane

Molecular Formula

C7H10Cl2O4

Molecular Weight

229.05 g/mol

IUPAC Name

(1-acetyloxy-2,3-dichloropropyl) acetate

InChI

InChI=1S/C7H10Cl2O4/c1-4(10)12-7(6(9)3-8)13-5(2)11/h6-7H,3H2,1-2H3

InChI Key

MYDZFJITMAYGKQ-UHFFFAOYSA-N

SMILES

CC(=O)OC(C(CCl)Cl)OC(=O)C

Canonical SMILES

CC(=O)OC(C(CCl)Cl)OC(=O)C

synonyms

2,3-Dichloro-1,1-propanediol diacetate

Origin of Product

United States

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